1-[4-(2-PYRIDYL)PIPERAZINO]-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE
Overview
Description
1-[4-(2-PYRIDYL)PIPERAZINO]-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a pyridinyl group and a trifluoromethylphenoxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-PYRIDYL)PIPERAZINO]-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE typically involves multiple steps:
Formation of the pyridinyl group: This can be achieved through the reaction of 2-chloropyridine with a suitable nucleophile.
Introduction of the trifluoromethylphenoxyacetyl group: This step involves the reaction of 3-(trifluoromethyl)phenol with an acylating agent to form the trifluoromethylphenoxyacetyl intermediate.
Coupling with piperazine: The final step involves the coupling of the pyridinyl and trifluoromethylphenoxyacetyl intermediates with piperazine under appropriate conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-PYRIDYL)PIPERAZINO]-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
1-[4-(2-PYRIDYL)PIPERAZINO]-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-[4-(2-PYRIDYL)PIPERAZINO]-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-pyridinyl)-4-{[3-(trifluoromethyl)phenoxy]acetyl}piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-(2-pyridinyl)-4-{[3-(trifluoromethyl)phenoxy]acetyl}morpholine: Similar structure but with a morpholine ring instead of piperazine.
Uniqueness
1-[4-(2-PYRIDYL)PIPERAZINO]-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE is unique due to the presence of both the pyridinyl and trifluoromethylphenoxyacetyl groups, which confer specific chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
1-(4-pyridin-2-ylpiperazin-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c19-18(20,21)14-4-3-5-15(12-14)26-13-17(25)24-10-8-23(9-11-24)16-6-1-2-7-22-16/h1-7,12H,8-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYPKNXPGWHXCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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